Lipophilicity Modulation: XLogP3 Comparison of 2-(2-(Tetrahydro-2-furyl)ethyl)pyridine vs. 2-Ethylpyridine and 2-Pentylpyridine
The lipophilicity of 2-(2-(tetrahydro-2-furyl)ethyl)pyridine, measured by XLogP3, is 1.9 [1]. This value is 0.2 log units higher than that of 2-ethylpyridine (XLogP3 ~1.7) [2], but approximately 1.0 log unit lower than that of 2-pentylpyridine (XLogP3 ~2.9) [3]. The incorporation of the oxygen-containing tetrahydrofuran ring thus provides a means to increase polar surface area while maintaining lipophilicity in the sub-2.0 range, a desirable window for passive membrane permeability in medicinal chemistry [4].
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 1.9 (PubChem XLogP3) |
| Comparator Or Baseline | 2-Ethylpyridine: XLogP3 ~1.7; 2-Pentylpyridine: XLogP3 ~2.9 |
| Quantified Difference | vs. 2-Ethylpyridine: ΔXLogP3 = +0.2; vs. 2-Pentylpyridine: ΔXLogP3 = -1.0 |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2024); cross-database comparison with FoodB and PlantaE databases |
Why This Matters
A lipophilicity of 1.9, combined with a TPSA of 22.1 Ų, places this compound in a more favorable oral drug-likeness space compared to 2-pentylpyridine, offering procurement value for medicinal chemistry campaigns requiring balanced ADME properties.
- [1] PubChem. Computed Properties for CID 3019928: XLogP3 = 1.9. NCBI, 2026. View Source
- [2] FoodB. 2-Ethylpyridine (FDB004395): XLogP data. 2010. View Source
- [3] PlantaE Database. 2-Pentylpyridine: XLogP = 2.90. 2026. View Source
- [4] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
